

G280-9 Peptide: A Technical Guide to Synthesis and Structure

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Compound of Interest

Compound Name: G280-9

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Abstract

The **G280-9** peptide, a 9-amino acid epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), is a significant target in the development of cancer immunotherapies. This technical guide provides an in-depth overview of the synthesis, purification, and structural characterization of the **G280-9** peptide and its modified analogue, **G280-9V**. Detailed experimental protocols for solid-phase peptide synthesis, purification by high-performance liquid chromatography, and structural analysis using circular dichroism and nuclear magnetic resonance spectroscopy are presented. This document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide-based drug development and cancer immunology.

Introduction

The **G280-9** peptide, with the amino acid sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala (YLEPGPVTA), corresponds to residues 280-288 of the human melanoma antigen gp100. It is a known epitope recognized by cytotoxic T lymphocytes (CTLs) and is restricted by the HLA-A*02:01 major histocompatibility complex (MHC) class I allele. As a tumor-associated antigen, **G280-9** is a key target for the development of peptide-based vaccines and T-cell therapies for melanoma.

A modified version of this peptide, **G280-9V**, has been developed to enhance its immunogenicity. In this analogue, the C-terminal alanine is replaced with a valine, resulting in the sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Val (YLEPGPVTV). This substitution has been shown to increase the stability of the peptide-MHC complex, leading to a more robust T-cell response.^[1]

This guide details the chemical synthesis and structural elucidation of these important immunotherapeutic peptides.

G280-9 Peptide Synthesis

The chemical synthesis of the **G280-9** peptide and its **G280-9V** analogue is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method for its high efficiency and the mild conditions required for deprotection.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of the **G280-9** peptide. The synthesis is performed on a solid support resin, typically a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

Materials:

- Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)
- Rink Amide resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Dichloromethane (DCM)
- N,N'-Diisopropylcarbodiimide (DIC)

- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Water, HPLC grade
- Diethyl ether, cold

Procedure:

- Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. A Kaiser test can be performed to monitor the completion of the reaction.
- Washing: The resin is washed with DMF to remove excess reagents and by-products.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the **G280-9** sequence (Ala-Thr(tBu)-Val-Pro-Gly-Pro-Glu(OtBu)-Leu-Tyr(tBu)).
- Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/DDT/water (e.g., 95:2.5:2.5:2.5, v/v/v/v) for 2-3 hours.
- Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

- **Collection and Drying:** The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.

Synthesis Data

While specific yield data for every synthesis can vary, the following table provides typical expected values for the synthesis of a nonapeptide like **G280-9** using SPPS.

Parameter	Typical Value
Resin Loading	0.5 - 1.0 mmol/g
Amino Acid Equivalents	3 - 5 eq
Coupling Efficiency	>99% per step
Crude Peptide Purity	70 - 90%
Overall Yield (crude)	60 - 80%

Purification of G280-9 Peptide

The crude peptide obtained after synthesis contains impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree of purity.

Experimental Protocol: Reversed-Phase HPLC

Materials:

- Crude **G280-9** peptide
- Water, HPLC grade
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- RP-HPLC system with a preparative C18 column

Procedure:

- **Sample Preparation:** The crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase composition (e.g., 95% water/5% ACN with 0.1% TFA).
- **Mobile Phase Preparation:** Two mobile phases are prepared:
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile
- **Column Equilibration:** The C18 column is equilibrated with the initial mobile phase conditions (e.g., 5% Solvent B).
- **Gradient Elution:** The peptide is injected onto the column, and a linear gradient of increasing acetonitrile concentration is applied to elute the peptide and separate it from impurities. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
- **Fraction Collection:** Fractions are collected as the peptide elutes from the column, detected by UV absorbance at 220 nm and 280 nm.
- **Purity Analysis:** The purity of the collected fractions is analyzed by analytical RP-HPLC.
- **Lyophilization:** The pure fractions are pooled and lyophilized to obtain the final purified peptide as a white, fluffy powder.

Purification Data

The following table summarizes typical parameters for the RP-HPLC purification of the **G280-9** peptide.

Parameter	Typical Value/Condition
Column	Preparative C18, 10 µm particle size
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5-65% B over 30 minutes
Flow Rate	10-20 mL/min (for preparative)
Detection Wavelength	220 nm, 280 nm
Final Purity	>95%
Overall Yield (purified)	20 - 40%

Structural Characterization of G280-9 Peptide

The structure of the **G280-9** peptide is crucial for its biological activity. The secondary structure is typically analyzed using Circular Dichroism (CD) spectroscopy, while the three-dimensional structure in solution can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Secondary Structure Analysis: Circular Dichroism

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the secondary structure of the peptide.

Materials:

- Purified **G280-9** peptide
- Phosphate buffer (e.g., 10 mM, pH 7.4)
- CD spectropolarimeter
- Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

- **Sample Preparation:** A solution of the **G280-9** peptide is prepared in the phosphate buffer at a concentration of approximately 0.1-0.2 mg/mL.
- **Instrument Setup:** The CD spectropolarimeter is purged with nitrogen gas, and the lamp is warmed up.
- **Blank Measurement:** A spectrum of the buffer alone is recorded.
- **Sample Measurement:** The spectrum of the peptide solution is recorded over a wavelength range of 190-260 nm.
- **Data Processing:** The buffer spectrum is subtracted from the peptide spectrum, and the resulting data is converted to mean residue ellipticity.

For a short, linear peptide like **G280-9**, the CD spectrum is likely to be characteristic of a random coil structure in aqueous solution. This is typically characterized by a strong negative band near 200 nm. However, the presence of proline residues may introduce some local structural constraints.

Three-Dimensional Structure Determination: NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are performed to assign the resonances of all protons in the peptide and to identify through-space proximities between them.

Materials:

- Purified, lyophilized **G280-9** peptide
- Deuterated solvent (e.g., 90% H₂O / 10% D₂O)
- NMR spectrometer (e.g., 600 MHz or higher)

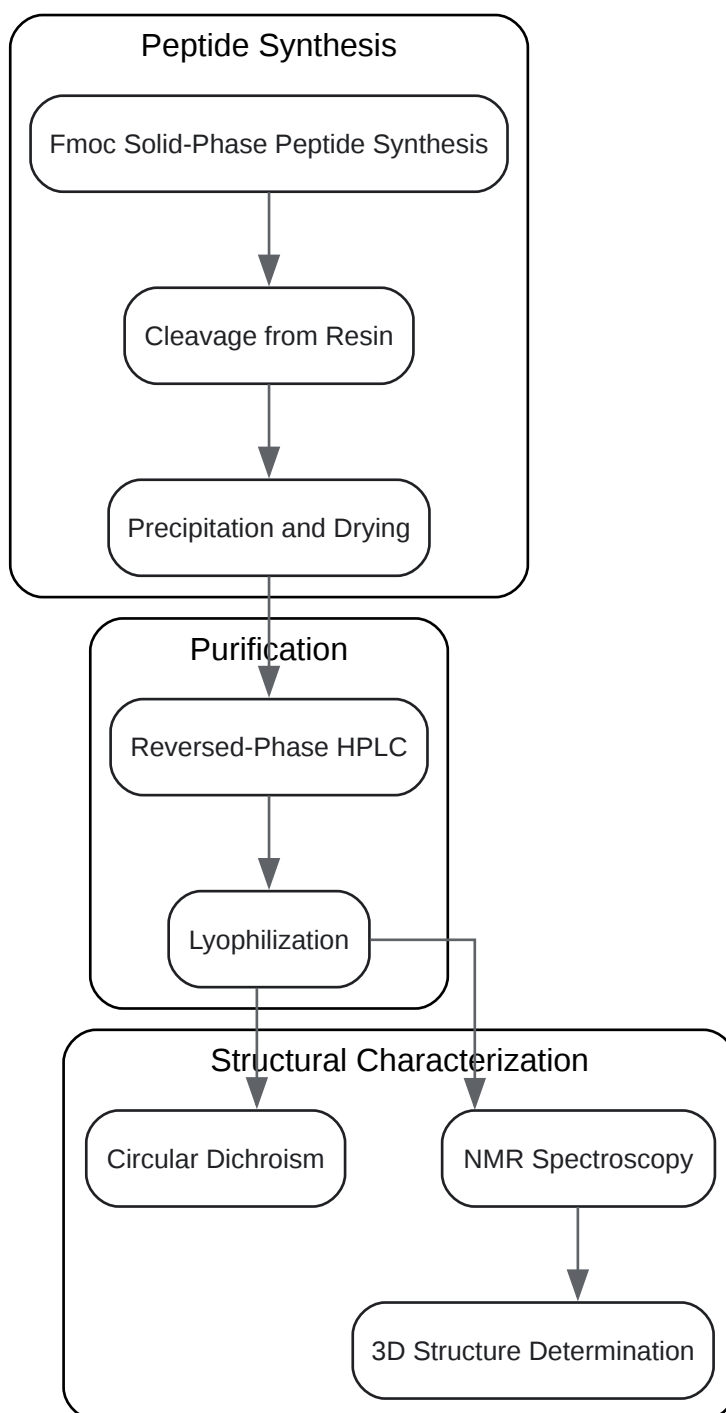
Procedure:

- **Sample Preparation:** The peptide is dissolved in the deuterated solvent to a concentration of 1-5 mM.
- **NMR Data Acquisition:** A series of 2D NMR experiments are acquired, including:
 - **TOCSY (Total Correlation Spectroscopy):** To identify protons within the same amino acid spin system.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To identify protons that are close in space ($< 5 \text{ \AA}$), providing distance constraints.
 - **COSY (Correlation Spectroscopy):** To identify scalar-coupled protons.
- **Resonance Assignment:** The acquired spectra are processed and analyzed to assign all proton resonances to their respective amino acids in the peptide sequence.
- **Structural Calculations:** The distance constraints obtained from the NOESY spectra are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
- **Structure Validation:** The quality of the calculated structures is assessed using various validation tools.

In solution, the **G280-9** peptide is expected to be highly flexible, adopting an ensemble of conformations rather than a single, well-defined structure. The proline residues will likely induce turns in the peptide backbone. The final output of an NMR structural study would be a set of superimposed structures representing the conformational space sampled by the peptide.

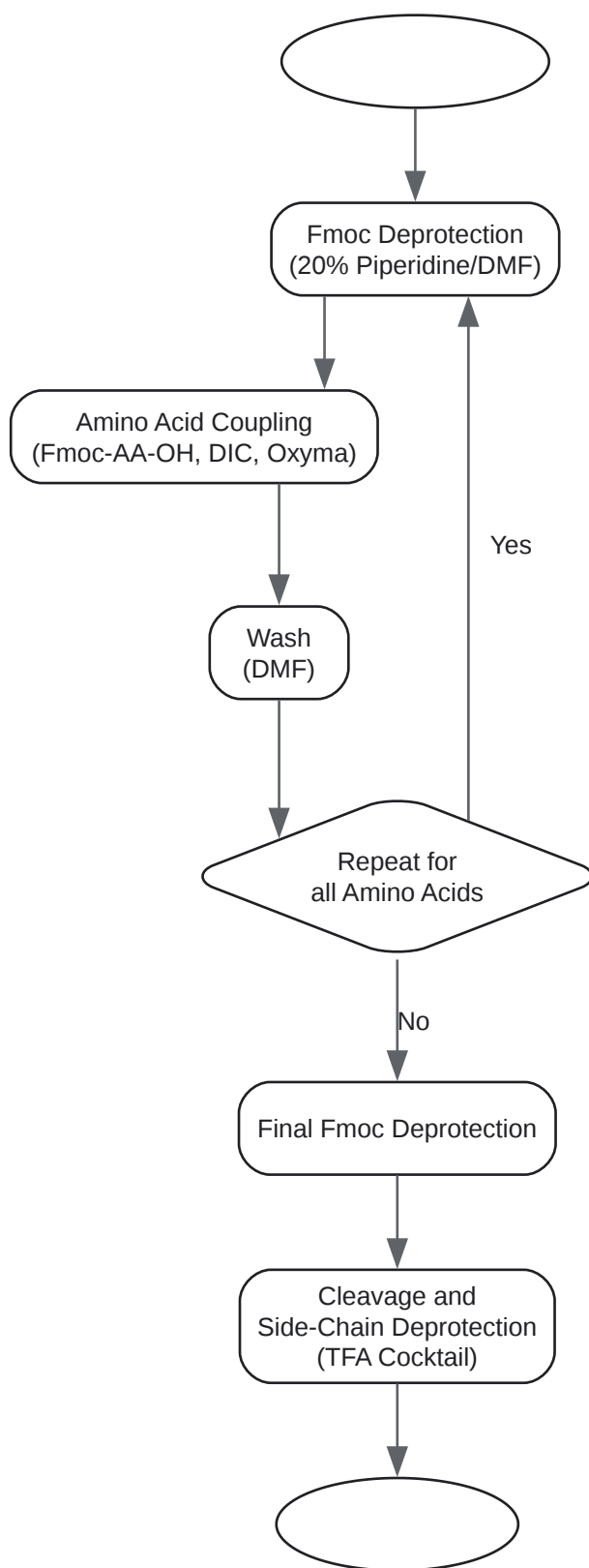
Logical and Experimental Workflows

The following diagrams illustrate the key workflows described in this guide.



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Caption: Overall experimental workflow for **G280-9** peptide synthesis and characterization.

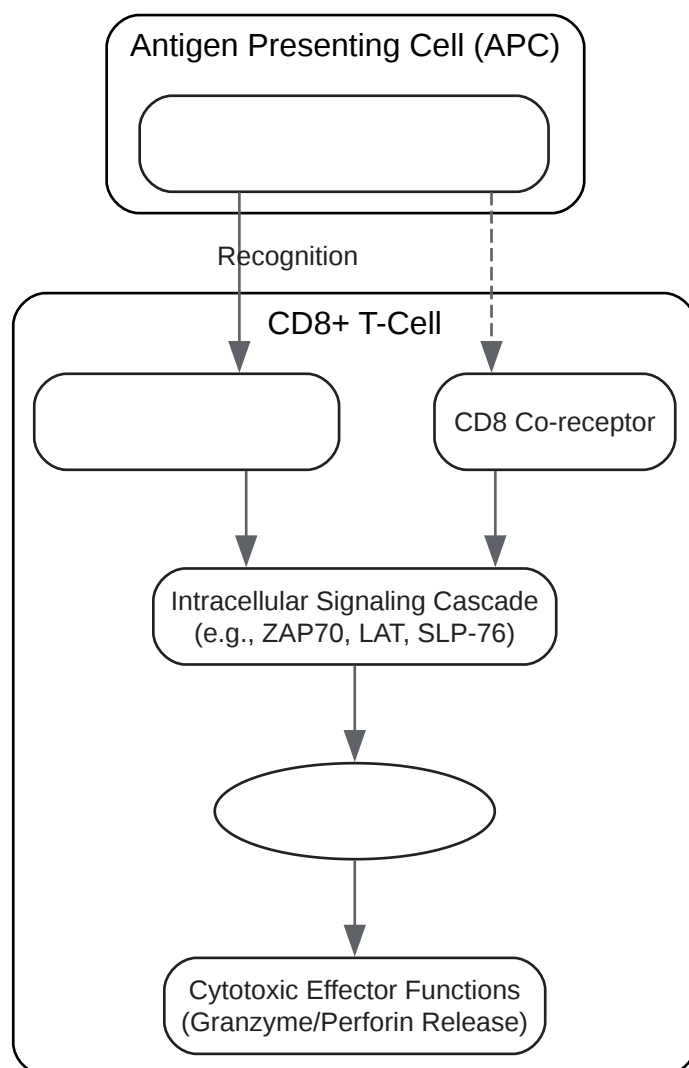


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Caption: Detailed workflow for Fmoc solid-phase peptide synthesis of **G280-9**.

Immunological Signaling Pathway

The **G280-9** peptide, when presented by an antigen-presenting cell (APC) on an MHC class I molecule, can be recognized by the T-cell receptor (TCR) on a CD8+ cytotoxic T lymphocyte. This recognition event initiates a signaling cascade that leads to the activation of the T-cell and the subsequent killing of the target cell (e.g., a melanoma cell) presenting the same peptide.



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Caption: Simplified signaling pathway of **G280-9** recognition by a CD8+ T-cell.

Conclusion

The **G280-9** peptide and its analogues are important tools in the field of melanoma immunotherapy. A thorough understanding of their synthesis and structural properties is essential for the development of effective peptide-based therapeutics. This guide provides a comprehensive overview of the key experimental procedures and expected outcomes, serving as a valuable resource for researchers in this field. The methodologies described herein are well-established and can be adapted for the synthesis and characterization of other immunologically relevant peptides.

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References

- 1. pubs.acs.org [pubs.acs.org]
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